
4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Applications De Recherche Scientifique
Photodynamic Therapy Applications:
- A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base highlighted their potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy. These compounds exhibit favorable properties such as high singlet oxygen quantum yield and good fluorescence, making them suitable for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
- Another study emphasized the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. The compound's adequate and favorable fluorescence, singlet oxygen production, and photostability make it a potential photosensitizer candidate in photodynamic therapy, an effective alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
HIV-1 Infection Prevention:
- Methylbenzenesulfonamide derivatives have garnered interest due to active groups like pyridine, benzenesulfonyl, and bromine atom. Small molecular antagonists based on these derivatives are being explored as targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Antimicrobial and Antifungal Applications:
- A series of 5‑bromo‑2-chloropyrimidin-4-amine derivatives synthesized by nucleophilic substitution reaction with various sulfonyl and acid chlorides exhibited significant in vitro antibacterial and antifungal activities. A compound within this series showed notable antimicrobial activity against tested pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Cancer Therapy:
- Compounds synthesized under microwave irradiation conditions, including benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, were screened for in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited promising anticancer activity against specific cancer cell lines (Kumar et al., 2015).
Supramolecular Chemistry:
- A study on N-(4-bromobenzoyl)-substituted benzenesulfonamides provided a detailed analysis of molecular packing, intermolecular interactions, and supramolecular architectures. It highlighted how the substituent on the sulfonamide ring can drastically modulate intermolecular interactions and the subsequent supramolecular architectures (Naveen et al., 2017).
Synthesis and Characterization of Pharmaceutical Intermediates:
- The synthesis and characterization of novel compounds, including the reaction of napthalen-1-amine with 4-methylbenzenesulfonyl chloride, resulted in derivatives that were evaluated as potent antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).
Propriétés
IUPAC Name |
4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c1-12-2-8-18-16(10-12)17-11-14(5-9-19(17)24-18)21-25(22,23)15-6-3-13(20)4-7-15/h3-7,9,11-12,21H,2,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLPDXKKZKNTOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

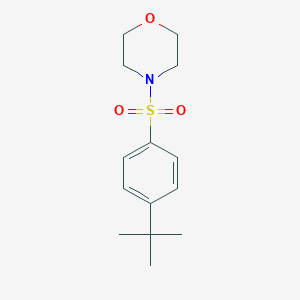
![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)
![N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491386.png)
![N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491390.png)
![N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491393.png)
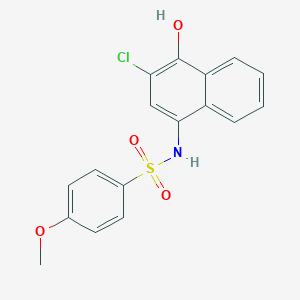
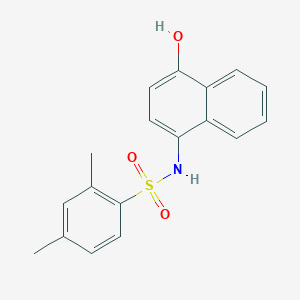
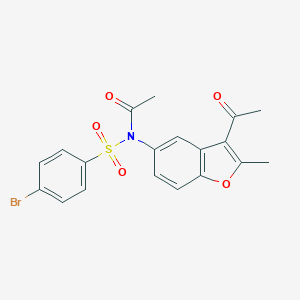
![Ethyl 5-[acetyl(phenylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491425.png)
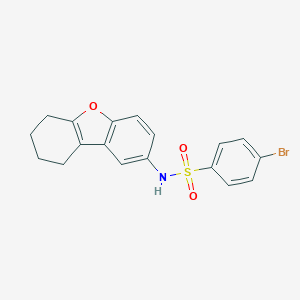
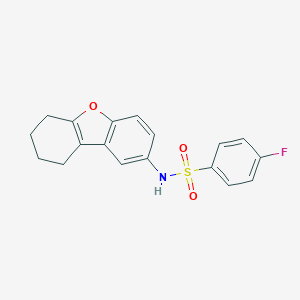
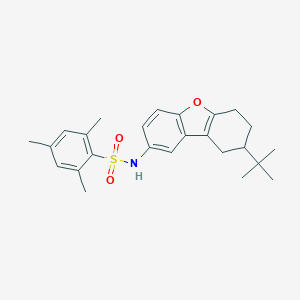
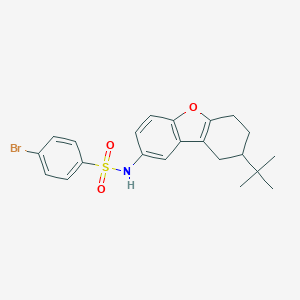
![2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491447.png)